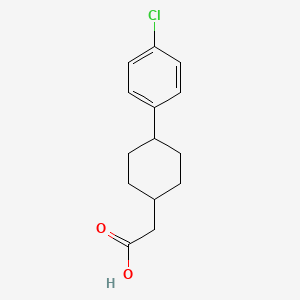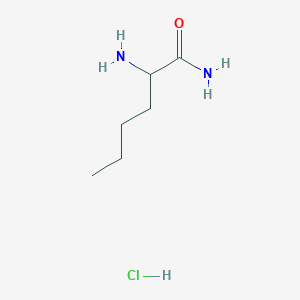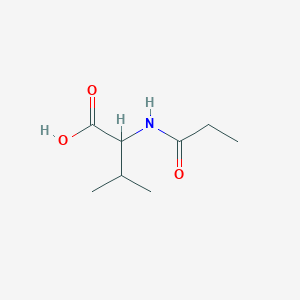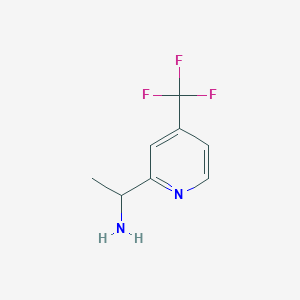
2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid is an organic compound with the molecular formula C14H17ClO2 It is a derivative of cyclohexane, where a 4-chlorophenyl group is attached to the cyclohexane ring in the trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid can be achieved through several methods. One common approach involves the decarboxylative coupling of 2-chloro-1,4-naphthoquinone with trans-4-(4-chlorophenyl)cyclohexane carboxylic acid using silver nitrate and ammonium persulfate as reagents . The reaction is typically carried out in a solvent mixture of dichloromethane, acetonitrile, and water under controlled conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as Adogen 464, can significantly enhance the yield and selectivity of the desired trans isomer . The process may also include steps for the recovery and reuse of solvents and reagents to ensure sustainability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
Applications De Recherche Scientifique
2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(trans-4-(tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
- trans-2-(4-Chlorophenyl)vinylboronic acid
Uniqueness
2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. Its trans configuration and the presence of a 4-chlorophenyl group make it particularly suitable for certain synthetic and medicinal applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C14H17ClO2 |
|---|---|
Poids moléculaire |
252.73 g/mol |
Nom IUPAC |
2-[4-(4-chlorophenyl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C14H17ClO2/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h5-8,10-11H,1-4,9H2,(H,16,17) |
Clé InChI |
RMIURDNEETYYQD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504473.png)
![(S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B12504480.png)


![[4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate](/img/structure/B12504500.png)

![N~2~-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B12504503.png)
![calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate](/img/structure/B12504507.png)



![N~2~-(2-chloro-6-fluorobenzyl)-N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504523.png)
